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Introduction
Trimipramine, a tricyclic antidepressant (TCA), has traditionally been used for the treatment of

depression.[1] However, its unique pharmacological profile, which diverges from other TCAs,

has prompted investigations into its potential as an antipsychotic agent.[2] Unlike typical TCAs

that primarily function as potent monoamine reuptake inhibitors, trimipramine exhibits very

weak inhibition of serotonin and norepinephrine reuptake.[1][3] Its therapeutic effects are

thought to be mainly driven by its activity as an antagonist at various neurotransmitter

receptors.[1] Notably, its receptor binding profile shows similarities to the atypical antipsychotic

clozapine, particularly in its affinities for dopamine and serotonin receptors, suggesting a

potential for antipsychotic efficacy.[1][3][4] This document provides an in-depth overview of the

initial studies exploring the antipsychotic potential of trimipramine maleate, focusing on its

pharmacodynamics, preclinical data, and early clinical evidence.

Pharmacodynamics and Proposed Mechanism of
Antipsychotic Action
Trimipramine's potential antipsychotic effects are primarily attributed to its antagonist activity at

dopamine D2 and serotonin 5-HT2A receptors.[1][4] The "atypical" antipsychotic profile of

drugs like clozapine is often linked to a combination of moderate D2 receptor antagonism and

potent 5-HT2A receptor antagonism. Trimipramine's receptor binding affinities align with this
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profile, suggesting a similar mechanism of action.[1][3] It is a weak to moderate antagonist of

the D2 receptor and a strong antagonist of the 5-HT2A receptor.[1] This dual antagonism is

hypothesized to contribute to a reduction in psychotic symptoms without inducing significant

extrapyramidal side effects, a common limitation of older, typical antipsychotics.[5][6]

Furthermore, its affinity for the dopamine D4 receptor, another property it shares with

clozapine, may also contribute to its atypical profile.[1]

Signaling Pathway Overview
The diagram below illustrates the proposed mechanism of action for trimipramine's

antipsychotic effects, highlighting its interaction with key dopamine and serotonin receptors.
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Proposed mechanism of Trimipramine's antipsychotic action.

Quantitative Data: Receptor Binding Affinities
The following table summarizes the receptor binding profile of trimipramine, with comparisons

to clozapine where available. The data are presented as dissociation constants (Ki or Kd in nM)
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or pKi values. Lower Ki/Kd values and higher pKi values indicate stronger binding affinity.
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Receptor
Trimipramine
(Ki/Kd in nM)

Reference(s) Notes

Dopamine

D1 275 (Ki), 300-550 (Ki) [1][3]
Weak to moderate

affinity.

D2 180 (Kd), 10-60 (Ki) [3][7]

Moderate affinity,

similar to clozapine.[6]

[8]

D4 275 (Ki) [1]
Affinity noted to be

similar to clozapine.

Serotonin

5-HT2A 24 (Kd), 10-60 (Ki) [3][7]

Strong affinity, closely

resembling clozapine.

[1][3]

5-HT2C 680 (Kd), 300-550 (Ki) [3][7]
Weak to moderate

affinity.

Histamine

H1 0.27 (Kd) [7]

Very strong affinity,

contributing to

sedative effects.[1]

Adrenergic

α1 24 (Kd), 10-60 (Ki) [3][7] Strong affinity.

α2 680 (Kd) [7] Weak affinity.

Muscarinic

mACh 58 (Kd) [7] Moderate affinity.

Transporters

SERT 149 (Ki) [7]
Weak to moderate

reuptake inhibition.
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NET 510 (Ki), 2500 (Ki) [1][7]
Very weak reuptake

inhibition.

DAT 3800 (Ki) [7]
Extremely weak

reuptake inhibition.

Clinical Studies on Antipsychotic Efficacy
Several initial clinical trials have been conducted to evaluate the antipsychotic effects of

trimipramine, primarily in patients with schizophrenia and delusional depression. The results,

while mixed, provide evidence for a substantial antipsychotic effect.
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Referenc
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Design
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Populatio
n

N
Treatmen
t Arms

Duration

Key
Outcome
s &
Results

Bender et

al. (2003)

[5]

Randomize

d, Double-

Blind,

Multi-

center

Acute

Schizophre

nia (DSM-

III-R),

BPRS > 40

95

1.

Trimiprami

ne (300-

400

mg/day)2.

Perazine

(450-600

mg/day)

5 Weeks

- Failed to

show

therapeutic

equivalenc

e to

perazine.-

Significant

decrease

in BPRS

total score

in both

groups

(Trimiprami

ne: 56.5 to

44.1;

Perazine:

56.4 to

37.9).[5]

Eikmeier et

al. (1990)

[6]

Open-

Label

Acute

Schizophre

nia, BPRS

≥ 50

15

Trimiprami

ne (up to

400

mg/day)

4-5 Weeks

- 10/15

patients

improved,

with BPRS

decreasing

from 57 to

31.- 5

patients

dropped

out due to

deterioratio

n or lack of

improveme

nt.[6]
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Gastpar et

al.[8]

Open-

Label

Acute

Schizophre

nia

28

Trimiprami

ne (up to

400

mg/day)

N/A

- 13/28

showed

good

remission

(BPRS

from 58 to

32).- 6

deteriorate

d, 9 had

insufficient

improveme

nt.- Overall

BPRS

change

from 58 to

46 (p <

0.05).[8]

Frieboes et

al. (2003)

[9]

Open-

Label Pilot

Study

Delusional

Depression
15

Trimiprami

ne (300-

400

mg/day)

4 Weeks

- 8/13

completers

were

responders

(≥50%

decrease

in HAMD

score).-

Significant

improveme

nt in

psychomet

ric

variables.

[9]

Experimental Protocols
Radioligand Binding Assays (General Methodology)
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The receptor binding affinities listed in the quantitative data table are typically determined

through in vitro radioligand binding assays. While specific protocols for each cited value are not

detailed in the source materials, the general methodology involves:

Tissue Preparation: Homogenates of specific brain regions (e.g., cerebral cortex) or cultured

cells expressing the receptor of interest are prepared.[3][7]

Incubation: The prepared tissue is incubated with a radiolabeled ligand (a molecule that

binds specifically to the target receptor) at various concentrations.

Competition: To determine the affinity of trimipramine, competition experiments are

performed where the tissue is incubated with the radioligand and varying concentrations of

unlabeled trimipramine.

Separation and Counting: Bound and free radioligand are separated (e.g., by filtration), and

the amount of radioactivity bound to the tissue is measured.

Data Analysis: The data are used to calculate the concentration of trimipramine that inhibits

50% of the specific binding of the radioligand (IC50). This value is then converted to the

inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity

of the radioligand for the receptor.

Clinical Trial Protocol: Bender et al. (2003)
This study provides a representative example of the clinical evaluation of trimipramine's

antipsychotic potential.[5]
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Clinical Trial Workflow (Bender et al., 2003)

Patient Screening
(N=95)

- Acute Schizophrenia (DSM-III-R)
- BPRS total score > 40

Randomization
(Double-Blind)

Treatment Group 1
Trimipramine

(300-400 mg/day)

Treatment Group 2
Perazine

(450-600 mg/day)

Treatment Duration
(5 Weeks)

Assessment
- BPRS (Brief Psychiatric Rating Scale)

- PANSS (Positive and Negative Syndrome Scale)
- CGI (Clinical Global Impressions)

- BRMES (Bech-Rafaelsen Melancholia Scale)

Data Analysis
- Equivalence Testing

- Intention-to-Treat (ITT) Analysis
- Per-Protocol (PP) Analysis
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Workflow of a comparative clinical trial for Trimipramine.
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Inclusion Criteria: Patients diagnosed with acute schizophrenia according to DSM-III-R criteria

with a baseline Brief Psychiatric Rating Scale (BPRS) total score greater than 40.[5]

Treatment: Patients were randomly assigned to receive either 300-400 mg of trimipramine daily

or 450-600 mg of the phenothiazine neuroleptic perazine daily for a duration of five weeks.[5]

Efficacy Measures: Antipsychotic efficacy was primarily assessed using the BPRS, the Positive

and Negative Syndrome Scale (PANSS), and the Clinical Global Impressions (CGI) scale.

Antidepressant effects were measured using the Bech-Rafaelsen Melancholia Scale (BRMES).

[5]

Key Findings: While the study did not demonstrate therapeutic equivalence between

trimipramine and perazine at the dosages used, it did show a statistically significant decrease

in BPRS scores for the trimipramine group, providing evidence of a substantial antipsychotic

effect. Importantly, trimipramine was better tolerated and did not induce extrapyramidal

symptoms.[5]

Conclusion
Initial preclinical and clinical studies suggest that trimipramine maleate possesses

antipsychotic properties, distinguishing it from other tricyclic antidepressants. Its mechanism of

action, characterized by a clozapine-like receptor binding profile with moderate D2 and strong

5-HT2A receptor antagonism, provides a pharmacological basis for these effects.[1][3] Open-

label and controlled clinical trials have demonstrated a significant reduction in psychotic

symptoms in patients with schizophrenia and delusional depression, although its potency may

be less than standard antipsychotics like perazine.[5][6][8] A notable advantage observed in

these early studies is the favorable side-effect profile, particularly the lack of extrapyramidal

symptoms.[5] These findings warrant further investigation into the potential role of trimipramine

as a treatment option for psychotic disorders, especially in patients with comorbid depressive

symptoms or those who cannot tolerate other antipsychotic medications.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12734763/
https://pubmed.ncbi.nlm.nih.gov/12734763/
https://pubmed.ncbi.nlm.nih.gov/12734763/
https://pubmed.ncbi.nlm.nih.gov/12734763/
https://www.benchchem.com/product/b1194658?utm_src=pdf-body
https://en.wikipedia.org/wiki/Trimipramine
https://pubmed.ncbi.nlm.nih.gov/1663593/
https://pubmed.ncbi.nlm.nih.gov/12734763/
https://pubmed.ncbi.nlm.nih.gov/1979173/
https://pubmed.ncbi.nlm.nih.gov/1806621/
https://pubmed.ncbi.nlm.nih.gov/12734763/
https://pubmed.ncbi.nlm.nih.gov/12734763/
https://www.benchchem.com/product/b1194658?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Trimipramine - Wikipedia [en.wikipedia.org]

2. Trimipramine: a challenge to current concepts on antidepressives - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Trimipramine: pharmacological reevaluation and comparison with clozapine - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. cafermed.com [cafermed.com]

5. Antipsychotic efficacy of the antidepressant trimipramine: a randomized, double-blind
comparison with the phenothiazine perazine - PubMed [pubmed.ncbi.nlm.nih.gov]

6. High-dose trimipramine in acute schizophrenia. Preliminary results of an open trial -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. apexbt.com [apexbt.com]

8. Trimipramine--an atypical neuroleptic? - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Clinical outcome after trimipramine in patients with delusional depression - a pilot study -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Initial Studies on the Antipsychotic Potential of
Trimipramine Maleate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194658#initial-studies-on-the-antipsychotic-
potential-of-trimipramine-maleate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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